Bicyclo(3.2.2)non-2-ene

Catalog No.
S15248909
CAS No.
40319-81-1
M.F
C9H14
M. Wt
122.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo(3.2.2)non-2-ene

CAS Number

40319-81-1

Product Name

Bicyclo(3.2.2)non-2-ene

IUPAC Name

bicyclo[3.2.2]non-2-ene

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C9H14/c1-2-8-4-6-9(3-1)7-5-8/h1-2,8-9H,3-7H2

InChI Key

BCCQOAANWUKEPI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC=C2

Bicyclo[3.2.2]non-2-ene (CAS 40319-81-1) is a bridged bicyclic alkene characterized by a defined ring strain and an asymmetric carbon framework. In industrial and advanced laboratory synthesis, it serves as a rigid, stereodirecting precursor. Unlike simple unstrained cycloalkenes, its bridged structure imparts distinct thermodynamic driving forces for addition reactions and coordination chemistry. Buyers typically select this compound when downstream applications require specific facial selectivity during functionalization or when a precise ionization potential is needed to tune transition metal binding affinities in catalytic complexes [1].

Substituting Bicyclo[3.2.2]non-2-ene with the more common Bicyclooct-2-ene or unstrained cyclohexene fundamentally alters reaction kinetics and stereochemical outcomes. The [3.2.2] system possesses an ionization potential of 8.84 eV and a ring strain of approximately 15 kcal/mol, which dictates its reactivity profile toward electrophiles and metal centers [1]. Using the highly symmetrical analog eliminates the unique steric bias provided by the three-carbon bridge, leading to a loss of facial selectivity in hydroboration and epoxidation workflows. Furthermore, replacing it with unstrained cyclohexene drastically reduces the thermodynamic driving force for ring-opening and addition reactions, often requiring harsher conditions that degrade sensitive functional groups [2].

Ionization Potential and Electrophilic Reactivity

Photoelectron spectroscopy reveals that Bicyclo[3.2.2]non-2-ene possesses an ionization potential (IP) of 8.84 eV, which is lower than that of its structural isomer Bicyclo[3.2.2]non-6-ene (8.95 eV). This lower IP corresponds to a higher-energy Highest Occupied Molecular Orbital (HOMO), making the pi-bond significantly more nucleophilic. In procurement terms, this translates to faster reaction kinetics during electrophilic additions (such as halogenation or epoxidation) and stronger coordination to transition metals compared to alternative bridged alkenes [1].

Evidence DimensionIonization Potential (eV)
Target Compound Data8.84 eV
Comparator Or BaselineBicyclo[3.2.2]non-6-ene (8.95 eV)
Quantified Difference0.11 eV lower ionization potential
ConditionsGas-phase photoelectron spectroscopy

A lower ionization potential enables milder conditions for electrophilic functionalization and yields more stable transition metal-olefin complexes.

Ring Strain Energy and Thermodynamic Driving Force

The [3.2.2] bicyclic framework introduces significant geometric distortion, resulting in an estimated ring strain energy of approximately 15 kcal/mol. This is in stark contrast to unstrained monocyclic alkenes like cyclohexene, which possess near-zero strain energy. For synthetic processability, this 15 kcal/mol strain acts as a built-in thermodynamic spring, lowering the activation energy for addition reactions and ring-opening processes. Consequently, Bicyclo[3.2.2]non-2-ene can be processed at lower temperatures, minimizing thermal degradation of complex intermediates [1].

Evidence DimensionRing Strain Energy (kcal/mol)
Target Compound Data~15 kcal/mol
Comparator Or BaselineCyclohexene (~0-2 kcal/mol)
Quantified Difference~13-15 kcal/mol higher strain energy
ConditionsThermochemical calculation / calorimetric estimation

Higher ring strain allows for lower-temperature processing in addition reactions, improving yields and preserving sensitive molecular architectures.

Stereodirecting Capacity in Asymmetric Synthesis

The asymmetry inherent in the [3.2.2] bridged system (featuring a 3-carbon bridge opposing a 2-carbon bridge) enforces strict facial selectivity during reagent approach. When compared to the highly symmetrical Bicyclooct-2-ene, where both faces of the alkene are sterically similar, Bicyclo[3.2.2]non-2-ene forces incoming electrophiles (such as boranes or peroxyacids) to attack exclusively from the less hindered face. This structural feature is critical for reproducible, high-purity synthesis of stereodefined derivatives, eliminating the need for costly chiral separation steps downstream [1].

Evidence DimensionFacial Selectivity in Additions
Target Compound DataHigh facial bias due to asymmetric bridge lengths (3 vs 2 carbons)
Comparator Or BaselineBicyclooct-2-ene (Low facial bias due to C2v-like local symmetry)
Quantified DifferenceStructurally enforced diastereoselectivity
ConditionsStandard hydroboration/epoxidation conditions

Procuring this specific asymmetric scaffold guarantees high diastereoselectivity in downstream functionalization, reducing purification costs.

Stereocontrolled Synthesis of Complex Bicyclic Scaffolds

Due to its inherent facial selectivity, this compound is the preferred starting material for synthesizing highly functionalized, stereodefined [3.2.2] bicyclic derivatives used in advanced pharmaceutical libraries [1].

Transition Metal Ligand Design

The low ionization potential (8.84 eV) makes it an excellent pi-donor for synthesizing stable transition metal-olefin complexes, useful in catalytic processes requiring robust, bulky ligands [2].

Strain-Promoted Addition Reactions

The ~15 kcal/mol ring strain allows this compound to undergo rapid, low-temperature addition reactions, making it suitable for temperature-sensitive synthetic workflows where unstrained alkenes would fail to react efficiently [3].

XLogP3

3.4

Exact Mass

122.109550447 g/mol

Monoisotopic Mass

122.109550447 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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